

Application of Benzyl N-hydroxycarbamate in peptide synthesis

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Compound of Interest

Compound Name: **Benzyl N-hydroxycarbamate**

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An in-depth guide to the application of **Benzyl N-hydroxycarbamate** and its derivatives in the synthesis of advanced peptides.

Introduction: Beyond the Canonical Peptide Bond

In the landscape of peptide science, the introduction of modifications to the peptide backbone is a powerful strategy for modulating structure, stability, and biological function. While N-alkylation is a common modification, N-hydroxylation offers a unique set of properties that are increasingly being exploited in peptidomimetic design, foldamer chemistry, and chemical biology. **Benzyl N-hydroxycarbamate** and its derivatives, particularly O-benzyl-N-hydroxy-amino acids (N-(benzyloxy)amino acids), are the foundational reagents for introducing this functionality.

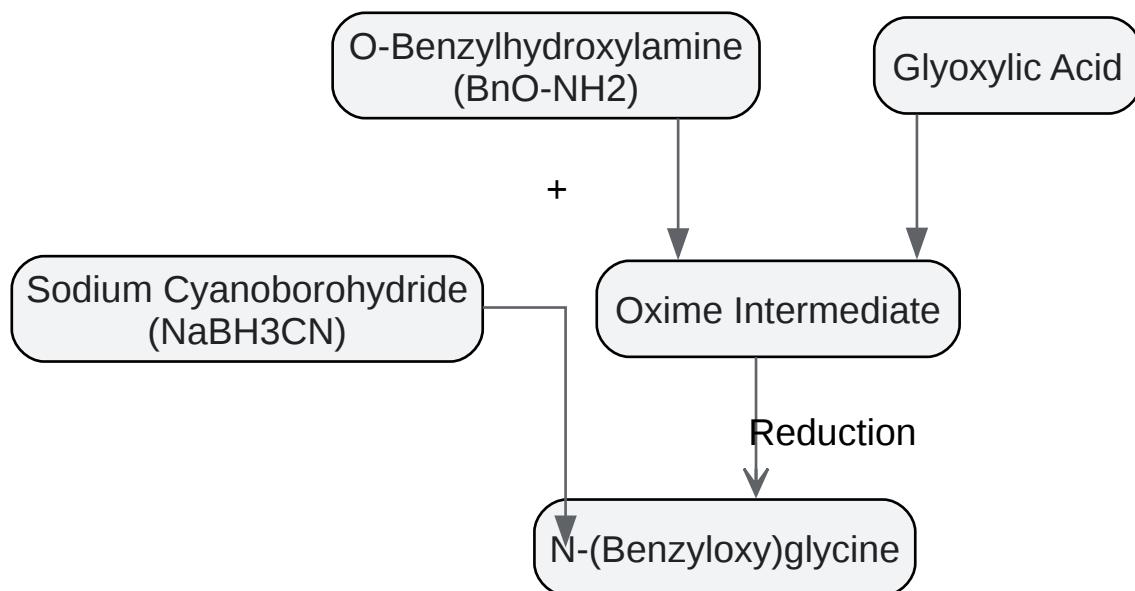
This guide provides a comprehensive overview of the application of these reagents in modern peptide synthesis. We will move beyond a simple recitation of facts to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the synthesis of the core building blocks, their incorporation into peptide chains using solid-phase peptide synthesis (SPPS), and their transformation into N-hydroxypeptides (NHPs). Finally, we will delve into the cutting-edge application of NHPs in a novel chemical ligation strategy that expands the toolkit for protein synthesis.

PART 1: Synthesis of N-(Benzylxy)amino Acid Monomers

The journey begins with the synthesis of the monomeric building blocks. The most common precursor is an N-(benzylxy)amino acid, where the hydroxyl group is temporarily protected by a benzyl group. This protection is crucial as the free N-hydroxy group can be reactive under standard peptide coupling conditions. The synthesis of N-(benzylxy)glycine is a well-established entry point.[1]

Core Chemistry: Reductive Amination

The synthesis typically proceeds via a reductive amination pathway. This involves the reaction of O-benzylhydroxylamine with a suitable α -keto acid or aldehyde, followed by reduction of the resulting oxime or imine intermediate. Sodium cyanoborohydride is a commonly used reducing agent for this transformation.[1]



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Caption: Synthesis of N-(Benzylxy)glycine via reductive amination.

Protocol 1: Synthesis of N-(Benzylxy)glycine

This protocol is adapted from established literature procedures.[1]

Materials:

- O-Benzylhydroxylamine hydrochloride
- Glyoxylic acid monohydrate
- Acetic acid (AcOH)
- Sodium cyanoborohydride (NaBH_3CN)
- Deionized water
- Standard glassware for organic synthesis

Procedure:

- Dissolve O-benzylhydroxylamine hydrochloride (1.0 equiv) and glyoxylic acid monohydrate (1.5 equiv) in a 1:1 (v/v) mixture of acetic acid and water.
- Stir the solution at room temperature for 30 minutes to allow for the formation of the oxime intermediate. Monitor completion by Thin Layer Chromatography (TLC).
- Cool the reaction mixture to 0 °C using an ice bath.
- Prepare a solution of sodium cyanoborohydride (4.0 equiv) in a 1:1 (v/v) mixture of acetic acid and water.
- Add the sodium cyanoborohydride solution portion-wise to the reaction mixture at 0 °C.
Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent the formation of byproducts.
- Allow the mixture to warm to room temperature and stir for 5 hours.
- Upon completion, the product can be isolated using standard workup and purification procedures (e.g., extraction, chromatography).

Once synthesized, the N-(benzyloxy)amino acid must be prepared for solid-phase synthesis, typically by protecting its free amino group with an Fmoc (9-fluorenylmethyloxycarbonyl) group.

[1]

PART 2: Incorporating N-(Benzyl)amino Acids via SPPS

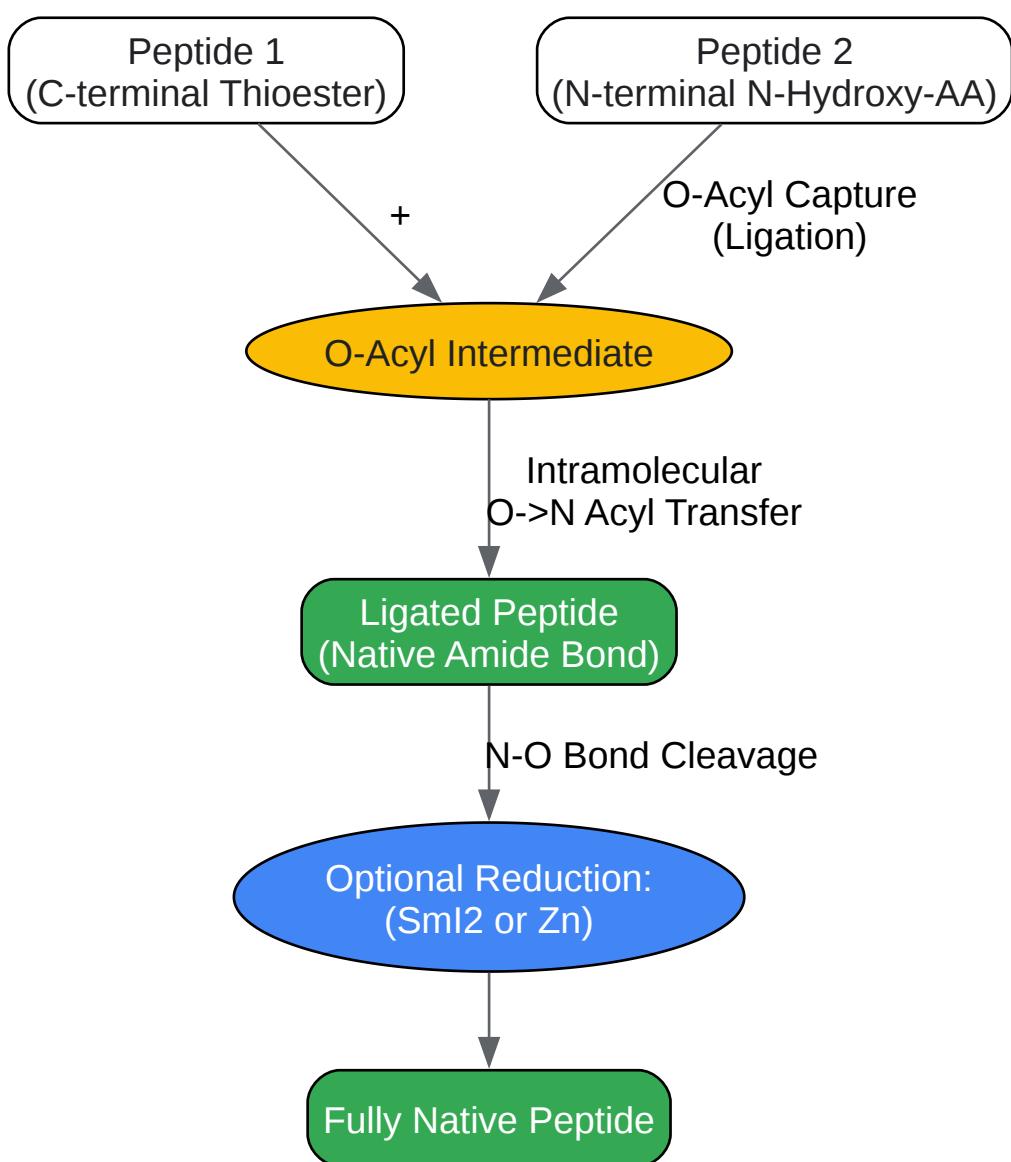
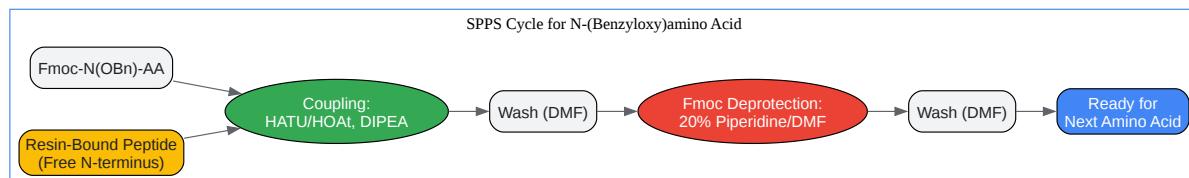
With the Fmoc-protected N-(benzyl)amino acid monomer in hand, the next step is its incorporation into a growing peptide chain on a solid support. This step presents a significant challenge: N-alkoxy amino acids are sterically hindered and electronically deactivated, making them poor nucleophiles in amide bond formation.^[1] This reduced reactivity necessitates the use of highly efficient coupling reagents to achieve acceptable yields and minimize side reactions like epimerization.

The Challenge of Coupling

Standard coupling reagents may prove insufficient for driving the reaction to completion. The steric bulk of the benzyl group, combined with the electron-withdrawing effect of the adjacent oxygen atom, decreases the nucleophilicity of the secondary amine, slowing down the rate of peptide bond formation.^[1]

Optimized Coupling Reagents

Research has shown that aminium-based coupling reagents, particularly those containing the 1-hydroxy-7-azabenzotriazole (HOAt) moiety, are highly effective for this difficult coupling. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of HOAt has emerged as a robust "cocktail" for this purpose.^[1]



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References

- 1. Structure–Property Relationship Study of N-(Hydroxy)Peptides for the Design of Self-Assembled Parallel β -Sheets - PMC [pmc.ncbi.nlm.nih.gov]
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